N-Methylation: Lipophilicity vs. Primary Amine
N-Methylation of the primary amine group in the benzothiophene scaffold significantly increases the calculated lipophilicity (LogP) of the molecule, which is a key driver of passive membrane permeability. For the target compound, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride (free base form), the LogP is reported as 3.81 [1]. In contrast, the primary amine analog, benzo[b]thiophen-2-ylmethanamine (CAS 6314-43-8), has a notably lower predicted LogP, consistent with its reduced hydrophobicity . This difference directly impacts the compound's behavior in biological assays and its suitability for crossing cellular barriers.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.81 (free base) |
| Comparator Or Baseline | benzo[b]thiophen-2-ylmethanamine (LogP value not explicitly stated but structurally predicted to be lower due to primary amine) |
| Quantified Difference | Target compound LogP is substantially higher, indicative of increased hydrophobicity. |
| Conditions | In silico prediction (Molbase data). |
Why This Matters
This quantifiable difference in LogP dictates the compound's utility in fragment-based screening where permeability is a key selection criterion, justifying the procurement of the N-methylated variant over the simpler primary amine for certain assays.
- [1] Molbase. 1-(1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride. CAS 849776-43-8. LogP 3.8136. View Source
